4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide
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Overview
Description
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide typically involves multiple steps. One common method includes the following steps :
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Thioether Formation: The 5-amino-1,3,4-thiadiazole is then reacted with a suitable alkylating agent, such as chloromethyl benzene, to form the thioether linkage.
Amide Formation: Finally, the thioether intermediate is reacted with 2,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups will yield amines.
Scientific Research Applications
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide has several scientific research applications :
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industrial Applications: May be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets . For instance, it may inhibit enzymes like urease by binding to the active site and preventing substrate conversion. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile
- 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern on the benzamide and thiadiazole rings, which may confer distinct biological activities and interaction profiles compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C18H18N4O3S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-24-13-7-8-15(25-2)14(9-13)20-16(23)12-5-3-11(4-6-12)10-26-18-22-21-17(19)27-18/h3-9H,10H2,1-2H3,(H2,19,21)(H,20,23) |
InChI Key |
VFEQGZLEHMUDNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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